Propatyl nitrate

説明

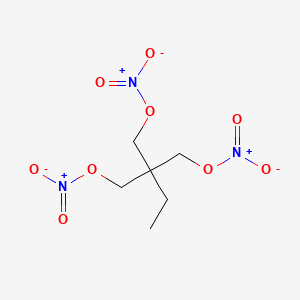

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2-bis(nitrooxymethyl)butyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O9/c1-2-6(3-16-7(10)11,4-17-8(12)13)5-18-9(14)15/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZCJYJBCUJISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183467 | |

| Record name | Propatyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2921-92-8 | |

| Record name | Propatyl nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2921-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propatyl nitrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propatyl nitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propatyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propatylnitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPATYL NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJT2YN495R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of Organic Nitrates in Chemical Science

Early Discoveries and Recognition of the Nitrate (B79036) Ester Class

The genesis of the organic nitrate ester class is intrinsically linked to the discovery of nitroglycerin. nobelprize.orgnih.gov In 1847, the Italian chemist Ascanio Sobrero, while working in the laboratory of Théophile-Jules Pelouze in Turin, synthesized this powerful explosive liquid. nih.govwikipedia.orgnih.gov Sobrero produced the compound, which he initially named "pyroglycerine," by treating glycerol (B35011) with a mixture of nitric and sulfuric acids. nobelprize.orgwikipedia.orgsmithsonianmag.com He was profoundly alarmed by the substance's extreme sensitivity to shock and its volatility, warning vigorously against its use. wikipedia.orgnobelprize.org In fact, Sobrero was so frightened by his creation that he kept it a secret for over a year. wikipedia.org

Sobrero was not only the first to synthesize nitroglycerin but also the first to note one of its distinct physiological effects: he observed that a minute quantity placed on the tongue produced a violent headache. nih.gov This discovery marked the initial recognition of both the explosive potential and the biological activity inherent in this new class of compounds. A few years prior to Sobrero's work, amyl nitrite (B80452) had been discovered, and its potent vasodilatory properties were later recognized. nih.govnih.gov

The work of Sobrero and others laid the foundation for a new functional group in organic chemistry: the nitrate ester (R−ONO₂). wikipedia.org These compounds, esters of nitric acid and alcohols, quickly gained notoriety for their energetic properties. wikipedia.org The immense chemical energy released upon their decomposition is primarily due to the formation of highly stable molecular nitrogen (N₂). wikipedia.org The explosive power of nitroglycerin eventually captured the attention of Alfred Nobel, another student of Pelouze, who began experimenting with the substance around 1860. nobelprize.orgwikipedia.org Nobel's work to tame nitroglycerin's instability by absorbing it onto porous materials led to the invention of dynamite in 1867, forever changing the application of these chemical compounds. nobelprize.orgsmithsonianmag.com Although Nobel always credited Sobrero with the discovery, Sobrero himself was dismayed by the destructive uses of his invention. smithsonianmag.comnobelprize.org

Evolution of Synthetic Strategies for Organic Nitrate Esters

The earliest and most traditional method for synthesizing organic nitrate esters involves the direct nitration of an alcohol using a strong acid. wikipedia.orgdtic.mil The archetypal synthesis, used by Sobrero for nitroglycerin, employs a "mixed acid" combination of concentrated nitric acid and sulfuric acid. nobelprize.orgwikipedia.org The sulfuric acid acts as a catalyst and a dehydrating agent, absorbing the water formed during the esterification reaction and thus driving the equilibrium towards the product. wikipedia.org This method, while effective, is notoriously hazardous due to the strongly acidic, oxidizing, and exothermic nature of the reaction, which can lead to thermal runaway and explosions. dtic.mil

Over the decades, chemists have sought to develop milder, safer, and more selective methods for synthesizing nitrate esters. Industrial and laboratory nitrations have seen the use of various nitrating agents and conditions. dtic.mil Acetic anhydride (B1165640) can be used with nitric acid, a method employed in the synthesis of certain nitrate esters. google.com Other dehydrating agents, such as phosphoric acid and phosphorus pentoxide, have also been utilized in laboratory settings. wikipedia.org In the 1980s, the production of nitrocellulose saw the introduction of magnesium nitrate as a dehydrating agent. wikipedia.org

More recent advancements have focused on improving the inherent safety and efficiency of nitration. nih.gov The development of continuous flow processes, where reactants are mixed in microreactors, offers significant safety advantages over traditional batch processing by minimizing the volume of hazardous material present at any given time. nih.gov This technique allows for better temperature control and reduces the risk of thermal runaway. dtic.milnih.gov Researchers have also explored novel catalytic methods and alternative nitrating reagents to avoid the harsh conditions of mixed acids. researchgate.net These modern strategies include visible-light-induced reactions and the use of hypervalent-iodine-based reagents for direct and selective nitrooxylation. researchgate.netresearchgate.net These evolving synthetic strategies reflect a continuous effort to control the powerful reactivity of nitration while expanding the accessibility and utility of the nitrate ester class. nih.govresearchgate.net

Propatyl Nitrate's Place in the Development of Polyol Nitrates

This compound, also known as 2-ethyl-2-[(nitrooxy)methyl]-1,3-propanediol dinitrate (ester), belongs to the sub-class of polyol nitrates. drugfuture.com Polyols are organic compounds containing multiple hydroxyl (-OH) groups, and their nitration yields polyol nitrates. researchgate.net This class includes some of the most well-known energetic materials, such as nitroglycerin (a trinitrate of the triol, glycerol) and pentaerythritol (B129877) tetranitrate (PETN), the latter of which was first produced in 1891. springerprofessional.de

The development of this compound occurred in the mid-20th century, with its preparation first described in the chemical literature in the 1950s. drugfuture.com Its synthesis represents a continuation of the exploration of polyol nitrates for various applications, following the foundational discoveries of nitroglycerin and PETN. nih.govspringerprofessional.de this compound is the trinitrate of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, a triol structurally related to glycerol and pentaerythritol. drugfuture.com

The study of various polyol nitrates was driven by the desire to modify and control the physical and chemical properties of these energetic compounds. Researchers investigated how altering the carbon backbone of the parent polyol would affect the properties of the resulting nitrate ester, such as stability, explosive power, and physical state. nih.gov this compound is a white, crystalline solid with a melting point of 51-52°C, distinguishing it from the oily liquid nitroglycerin. drugfuture.com While explosive, it is noted to be only slightly sensitive to shock. drugfuture.com The development of compounds like this compound, trimethylolethane trinitrate (TMETN), and erythritol (B158007) tetranitrate (ETN) illustrates the systematic chemical effort to create a diverse portfolio of nitrate esters with tailored properties. nih.govnih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | 2,2-bis(nitrooxymethyl)butyl nitrate nih.gov |

| CAS Number | 2921-92-8 drugfuture.com |

| Molecular Formula | C₆H₁₁N₃O₉ drugfuture.com |

| Molecular Weight | 269.17 g/mol drugfuture.comiiab.me |

| Appearance | White powder drugfuture.com |

| Melting Point | 51-52 °C drugfuture.com |

| Density | 1.49 g/cm³ drugfuture.com |

| Solubility | Readily soluble in acetone, alcohol; Practically insoluble in water drugfuture.com |

| Heat of Combustion | 829.2 kcal/mol drugfuture.com |

Synthetic Methodologies for Propatyl Nitrate and Analogous Nitrate Esters

Established Nitration Routes for Polyol Precursors

The conventional synthesis of propatyl nitrate (B79036) and similar nitrate esters relies on the direct nitration of polyhydric alcohols (polyols). These methods are well-documented and have been refined over decades for industrial-scale production.

Nitration of Trimethylolpropane

Propatyl nitrate, chemically named 2-ethyl-2-[(nitrooxy)methyl]-1,3-propanediol dinitrate, is synthesized from the precursor 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, also known as trimethylolethane. drugfuture.comnih.govwikipedia.org The synthesis is analogous to that of other polyol nitrates, such as 1,1,1-trimethylolpropane trinitrate (TMPTN), which is derived from trimethylolpropane (TMP). researchgate.net The fundamental reaction involves the esterification of the hydroxyl groups of the polyol with nitric acid. wikipedia.org

The synthesis of TMPTN, a close structural analog, provides a clear example of this process. By reacting trimethylolpropane with a nitrating agent, high yields of the corresponding trinitrate can be achieved under optimized conditions. researchgate.net

Application of Nitric Acid and Anhydride (B1165640) Systems

The most common method for the synthesis of nitrate esters is the reaction of an alcohol with nitric acid, typically in the presence of a dehydrating agent to drive the equilibrium towards the product. wikipedia.org A mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid," is the standard industrial nitrating agent. wikipedia.orglsbu.ac.uk The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. researchgate.net

An alternative system involves the use of nitric acid in combination with acetic anhydride. lsbu.ac.ukresearchgate.net This mixture forms acetyl nitrate, which serves as an effective nitrating agent. acs.org This method is often employed in laboratory settings and can offer different selectivity compared to mixed acid. core.ac.uk

Catalyst Systems and Reaction Conditions

In mixed acid nitrations, sulfuric acid acts as a catalyst by promoting the formation of the nitronium ion. researchgate.net The reactions are highly exothermic and require strict temperature control to prevent runaway reactions and the formation of decomposition byproducts. dtic.mil

For the synthesis of 1,1,1-trimethylolpropane trinitrate, specific reaction conditions have been optimized to achieve a near-quantitative yield. The use of 98% nitric acid with a significant molar excess relative to the trimethylolpropane precursor, at a controlled temperature range of 0-20°C for 2 hours, resulted in a product yield of 99.7%. researchgate.net

Recent research has also explored the use of solid acid catalysts, such as zeolites or sulfated zirconia, to replace liquid sulfuric acid. researchgate.netcrimsonpublishers.com These catalysts can simplify product purification and reduce corrosive acid waste. crimsonpublishers.com Another modern catalytic approach employs magnesium triflate for a mild and selective O-nitration of alcohols. researchgate.net

Table 1: Optimized Reaction Conditions for the Synthesis of 1,1,1-Trimethylolpropane Trinitrate

| Parameter | Value |

|---|---|

| Nitrating Reagent | 98% Nitric Acid |

| Molar Ratio (Polyol:Acid) | 1:10 |

| Reaction Temperature | 0-20 °C |

| Reaction Time | 2 hours |

| Yield | 99.7% |

Data sourced from a study on the synthesis of 1,1,1-trimethylolpropane trinitrate. researchgate.net

Novel Synthetic Approaches and Derivatization Strategies

In response to the environmental and safety concerns associated with traditional nitration methods, which often use strong, corrosive acids and produce hazardous waste streams, new synthetic strategies are being developed. lsbu.ac.ukcore.ac.uk

Exploration of Alternative Precursor Molecules

While the fundamental precursors for this compound and its analogs are aliphatic polyols like trimethylolethane, glycerin, and pentaerythritol (B129877), innovative approaches modify these starting materials to facilitate cleaner nitration reactions. google.comgoogle.com

One significant advancement is the use of silylated precursors. core.ac.uk In this method, the hydroxyl groups of the polyol are first converted into trialkylsilyl ethers. These silylated intermediates can then be reacted with dinitrogen pentoxide (N₂O₅) in an inert solvent. lsbu.ac.ukcore.ac.uk This reaction, known as nitrodesilylation, proceeds cleanly to form the desired nitrate ester and a silyl nitrate co-product. core.ac.uk A key advantage of this route is the avoidance of strong acids, leading to a more environmentally friendly process. lsbu.ac.ukcore.ac.uk

Regioselective Nitration Techniques

Regioselective nitration aims to selectively nitrate specific hydroxyl groups in a complex polyol containing multiple, non-equivalent hydroxyls. While for a symmetrical precursor like trimethylolethane this is not a primary concern, the principles are crucial for the synthesis of more complex nitrate esters.

Techniques for achieving regioselectivity often involve the use of specialized reagents and catalysts. For instance, the nitration of phenols has been controlled by using supported reagents, such as acetyl nitrate on silica gel, or by employing specific metal nitrate salts as catalysts. growingscience.comresearchgate.net The use of Sr(NO₃)₂ or benzyltriphenylphosphonium nitrate with sulfuric acid adsorbed on silica gel under solvent-free conditions has been shown to afford high regioselectivity in the mononitration of phenols. researchgate.net These advanced methods highlight the ongoing efforts to achieve greater control over the nitration process, enabling the synthesis of complex and specifically functionalized nitrate esters. growingscience.comresearchgate.net

Table 2: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₆H₁₁N₃O₉ |

| Trimethylolpropane | C₆H₁₄O₃ |

| 1,1,1-trimethylolpropane trinitrate | C₆H₁₁N₃O₉ |

| Nitric acid | HNO₃ |

| Sulfuric acid | H₂SO₄ |

| Acetic anhydride | C₄H₆O₃ |

| Acetyl nitrate | C₂H₃NO₄ |

| Dinitrogen pentoxide | N₂O₅ |

| Nitronium ion | NO₂⁺ |

| Trimethylolethane | C₅H₁₂O₃ |

| Glycerin | C₃H₈O₃ |

| Pentaerythritol | C₅H₁₂O₄ |

| Magnesium triflate | Mg(CF₃SO₃)₂ |

| Strontium nitrate | Sr(NO₃)₂ |

Green Chemistry Principles in Nitrate Ester Synthesis

The synthesis of nitrate esters, including this compound, has traditionally relied on methods that generate significant environmental and safety concerns, such as the use of strong, corrosive acids and the production of hazardous waste streams decachem.comcore.ac.uk. The application of green chemistry principles aims to mitigate these issues by designing chemical processes that reduce or eliminate the use and generation of hazardous substances epa.gov. These principles provide a framework for developing more sustainable and economically viable manufacturing processes for nitrate production decachem.com.

Key green chemistry innovations in nitrate ester synthesis focus on several of the core 12 principles epa.govacs.org:

Prevention of Waste : Traditional nitration with mixed acids can be inefficient, generating difficult-to-treat spent acid liquors core.ac.uk. Newer methods prioritize maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy acs.org.

Less Hazardous Chemical Syntheses : Research has explored alternative nitrating agents to the conventional sulfuric-nitric acid mixtures core.ac.uk. One novel method uses dinitrogen pentoxide in an inert solvent, which avoids the liberation of strong acids and produces a silyl nitrate co-product that can be used for further nitrations, thereby eliminating waste core.ac.uk.

Safer Solvents and Auxiliaries : A primary goal is to reduce or eliminate the use of organic solvents in the nitration reaction epa.govgoogle.com. Processes have been developed where no organic solvents are utilized during the reaction phase; the nitrate ester product is instead separated or precipitated from the neutralized reaction mixture google.com.

Design for Energy Efficiency : Conventional nitrate production can be energy-intensive, often requiring high temperatures and pressures decachem.com. Green chemistry encourages conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption derived from fossil fuels decachem.comepa.gov.

Use of Catalysts : Catalytic reactions are preferred over stoichiometric reagents because catalysts are effective in small amounts and can carry out a single reaction multiple times, minimizing waste epa.gov. In nitrate manufacturing, advancements in zeolite-supported catalysts have been shown to reduce harmful emissions like nitrous oxide (N₂O), a potent greenhouse gas decachem.com.

Real-time Analysis for Pollution Prevention : Implementing in-process, real-time monitoring and control during synthesis can minimize or eliminate the formation of byproducts epa.gov. This is crucial in nitrate ester production to ensure reaction stability and prevent runaway reactions fraunhofer.de.

Table 1: Application of Green Chemistry Principles to Nitrate Ester Synthesis

| Green Chemistry Principle | Application in Nitrate Ester Synthesis | Source |

|---|---|---|

| 1. Prevent Waste | Designing syntheses with high atom economy to minimize byproducts and spent acid. | acs.org |

| 3. Less Hazardous Syntheses | Using alternative nitrating agents like dinitrogen pentoxide to avoid strong acid media. | core.ac.uk |

| 5. Safer Solvents & Auxiliaries | Developing processes that eliminate the need for organic solvents during nitration. | google.com |

| 6. Increase Energy Efficiency | Running reactions at or near ambient temperature and pressure to lower energy demand. | epa.gov |

| 9. Use Catalysts | Employing advanced catalysts to reduce emissions of greenhouse gases like N₂O. | decachem.com |

| 11. Real-time Analysis | Integrating online spectroscopic monitoring to prevent byproduct formation and ensure safety. | fraunhofer.de |

Optimization of Synthesis Parameters for Yield and Purity

The efficient synthesis of this compound and related nitrate esters depends heavily on the careful optimization of various reaction parameters. Achieving high yield and purity requires precise control over the chemical environment to favor the desired esterification reaction while minimizing side reactions and decomposition.

Temperature and Solvent Effects

Temperature: Nitration reactions are typically highly exothermic, necessitating stringent temperature control to prevent thermal runaway and potential explosions google.com. The reaction temperature is often maintained at low levels, particularly during the initial combination of the polyol with the nitrating agent. For many syntheses, the reaction mixture is initially cooled to between 0°C and 15°C google.comnih.gov. After the initial exothermic phase, the reaction may be allowed to warm to room temperature to proceed to completion google.comnih.gov. While higher temperatures can increase the reaction rate, they also elevate the risk of product degradation and the formation of unstable, oxidized byproducts google.comgoogle.com.

Solvent Effects: The solvent system plays a multifaceted role in the synthesis. In conventional mixed-acid nitrations, the sulfuric acid acts not only as a catalyst but also as the reaction medium google.com. However, the high solubility of some nitrate esters in the spent acid can complicate separation and lead to violent oxidative reactions if not handled properly google.com.

Modern approaches often seek to minimize or eliminate the use of solvents.

Solvent-Free Nitration : Some processes are designed to proceed without any organic solvents, which simplifies the workup and aligns with green chemistry principles google.com. In such methods, the nitrate ester product may precipitate or separate as a distinct phase upon neutralization of the reaction mixture google.com.

Extraction Solvents : If the nitrate ester is a liquid, it may be extracted from the aqueous reaction mixture using a water-immiscible organic solvent such as methylene chloride or chloroform google.com. The choice of solvent is critical for achieving efficient separation and high purity of the final product google.com.

Table 2: Effects of Temperature and Solvent on Nitrate Ester Synthesis

| Parameter | Effect on Synthesis | Considerations | Source |

|---|---|---|---|

| Temperature | Controls reaction rate and product stability. | Highly exothermic nature requires strict cooling to prevent runaway reactions and decomposition. | google.com |

| Solvent | Influences reaction medium, product separation, and safety. | Traditional mixed-acid methods create hazardous waste; solvent-free options offer a greener alternative. | google.comgoogle.com |

Reaction Kinetics and Process Monitoring

Understanding the reaction kinetics and implementing real-time process monitoring are essential for ensuring a safe, efficient, and reproducible synthesis of nitrate esters.

Process Monitoring: Due to the speed and hazardous nature of nitration, real-time process analytical technology (PAT) is vital for maintaining control. Continuous monitoring allows for the early detection of unstable process conditions, such as those caused by improper stoichiometry, which can lead to runaway reactions fraunhofer.de.

Online Spectroscopy : Techniques like hyperspectral imaging can be integrated into flow reactors to provide spatially resolved spectroscopic monitoring along the reaction zone fraunhofer.de. This allows for the immediate identification of color changes in the reaction mixture, which can indicate product decomposition fraunhofer.de.

Closed-Loop Control : Analytical data from online sensors can be fed into a process control system to enable automated, closed-loop adjustments of process parameters, such as the flow rates of reagents fraunhofer.de. This strategy significantly enhances process safety, allows for more efficient use of reagents, and reduces acid waste fraunhofer.de.

Scale-Up Considerations in Chemical Production

Transitioning the synthesis of nitrate esters from a laboratory setting to large-scale industrial production presents significant challenges, primarily related to safety, heat management, and waste disposal google.com.

Heat Management and Reactor Design : The high exothermicity of nitration is a primary safety concern during scale-up google.com. While traditional large-scale production has used equipment like the Biazzi nitrator, modern approaches increasingly favor micro-structured or continuous flow reactors fraunhofer.degoogle.com. These reactors offer superior mixing and a much higher surface-area-to-volume ratio, which allows for highly efficient heat transfer and precise temperature control, thereby minimizing the risk of thermal runaway fraunhofer.de.

Process Automation and Safety : For technical scale production, remote-controlled and automated processing is crucial to ensure the safety of personnel and infrastructure fraunhofer.de. The integration of robust inline sensors for temperature, pressure, and spectroscopic analysis is essential for maintaining stable operating conditions fraunhofer.de.

Waste Stream Management : Conventional mixed-acid nitrations generate large volumes of hazardous waste streams containing residual acids and dissolved nitrate esters google.com. The cost and complexity of safely treating this waste are major economic and environmental drawbacks google.com. Scale-up strategies must incorporate efficient and safe methods for neutralizing and disposing of this waste. Syntheses designed with green chemistry principles, such as those that avoid strong acids or allow for reagent recycling, are highly advantageous at an industrial scale core.ac.uk.

Reagent Handling and Stoichiometry : On a large scale, the precise control of reagent ratios is critical. An excess of the nitrating agent must be carefully maintained to prevent dangerous side reactions fraunhofer.de. Automated dosing and continuous monitoring systems are key to ensuring the correct stoichiometry throughout the production run fraunhofer.de.

Advanced Spectroscopic and Chromatographic Characterization of Propatyl Nitrate

X-ray Diffraction for Solid-State Structure Determination (If Crystalline)

X-ray diffraction (XRD) is a powerful non-destructive analytical technique used to determine the atomic and molecular structure of a crystal, as well as identify crystalline phases. For crystalline compounds, single-crystal X-ray diffraction can provide a definitive three-dimensional structure, including bond lengths, bond angles, and packing arrangements, while powder X-ray diffraction (PXRD) is valuable for identifying crystalline phases, assessing crystallinity, and characterizing polymorphs.

Propatyl nitrate (B79036) is listed in chemical databases and patents, indicating its existence as a chemical entity dettx.com. Some patent documents that mention propatyl nitrate also include figures or descriptions of X-ray crystal structures and powder X-ray diffraction patterns for other compounds within the scope of the patent google.com. General statements regarding the calculation of theoretical maximum density (TMD) using unit cell structure and X-ray diffraction, or the measurement of crystal density, are also present in the search results dettx.com. However, specific X-ray diffraction data, such as crystallographic parameters (e.g., unit cell dimensions, space group) or detailed findings from single-crystal or powder diffraction studies specifically for this compound, were not found in the provided search results. Consequently, a detailed scientific analysis or data table pertaining to the solid-state structure determination of this compound via X-ray diffraction cannot be presented based on the available information.

Compound List:

this compound

Chemical Reactivity, Stability, and Degradation Pathways of Propatyl Nitrate

Thermal Decomposition Mechanisms and Kinetics

The thermal decomposition of nitrate (B79036) esters, including propatyl nitrate, is a critical aspect of their stability and energetic properties. This process is initiated by the relatively weak nitrogen-oxygen (N-O) bonds within the nitrate ester group.

Energetic Decomposition Pathways

The primary thermal decomposition pathway for nitrate esters involves the homolytic cleavage of the nitrate ester bond (RO-NO₂) researchgate.netresearchgate.net. This scission generates an alkoxyl radical (RO•) and a nitrogen dioxide radical (NO₂•). The subsequent reactions of these radicals can lead to a complex cascade of products, often including nitrogen oxides (NOx), carbon oxides, water, and various organic fragments.

Table 4.1.1: General Thermal Decomposition Pathway of Nitrate Esters

| Step | Reaction | Products | Notes |

| 1 | Homolytic cleavage of O-NO₂ bond | RO• (Alkoxyl radical) + NO₂• (Nitrogen dioxide) | Initiated by thermal energy; weak N-O bond is the primary site. |

| 2 | Further decomposition of radicals | NOx, CO, CO₂, H₂O, organic fragments | Complex radical chain reactions, influenced by temperature and pressure. |

| 3 | Potential for energetic release | Gaseous products, heat | Characteristic of energetic materials; rate increases with temperature. |

Influence of Temperature on Stability

Temperature significantly influences the stability of this compound. As temperature increases, the rate of thermal decomposition accelerates, reducing the compound's stability. This is consistent with the Arrhenius equation, where reaction rates are exponentially dependent on temperature and activation energy osti.gov. For nitrate esters, decomposition can begin at relatively low temperatures, and the rate of degradation is highly sensitive to temperature fluctuations researchgate.net. While specific decomposition temperatures for this compound are not provided, it is understood that elevated temperatures will lead to faster degradation.

Table 4.1.2: General Influence of Temperature on Nitrate Ester Stability

| Temperature Change | Effect on Stability | Effect on Decomposition Rate |

| Increase | Decreases | Increases |

| Decrease | Increases | Decreases |

Photochemical Degradation Processes

This compound, like other organic molecules containing nitrate groups, can undergo photochemical degradation when exposed to ultraviolet (UV) radiation. This process involves the absorption of photons, leading to excited states that can then undergo chemical transformations.

Ultraviolet (UV) Light Induced Transformations

UV irradiation can induce the photolysis of nitrate esters. Similar to thermal decomposition, the O-NO₂ bond is a likely target for photochemical cleavage. This can lead to the formation of radicals and reactive nitrogen species. Studies on nitrate and nitrite (B80452) photochemistry in aqueous solutions indicate that UV light can lead to the formation of hydroxyl radicals (•OH) and other reactive species, which can then further degrade organic compounds rsc.orgnih.govmdpi.comrsc.orgunito.it.

The photolysis of nitrate (NO₃⁻) itself, often studied in environmental contexts, can yield nitrite (NO₂⁻) and nitrogen dioxide radicals (NO₂•) nih.govmdpi.com. While this compound is an organic ester, the nitrate moiety within its structure is expected to participate in similar photochemical reactions. These transformations can alter the chemical integrity of the molecule and potentially lead to the formation of various nitrogen-containing byproducts.

Quantum Yields of Photoreactions

Table 4.2.2: Example Quantum Yields for Related Photochemical Processes

| Compound/Process | Wavelength (nm) | Quantum Yield (Φ) | Notes |

| Peroxyacetyl Nitrate (PAN) → NO₃• | 289 | 0.31 ± 0.08 | Measured for nitrate radical formation nih.gov |

| N-Nitrosodimethylamine (NDMA) degradation | 253.7 | 0.24 | Measured at pH 7 mdpi.com |

| N-Nitrosodimethylamine (NDMA) degradation | 228 | 0.13 | Measured at pH 7 mdpi.com |

| Nitrate (NO₃⁻) → Nitrite (NO₂⁻) + NO₂• (in water) | ~254 | Varies | Dependent on conditions; general observation from nitrate photolysis nih.govmdpi.com |

Hydrolytic Stability and Kinetics

Hydrolytic stability refers to the compound's resistance to decomposition by water. Organic nitrates, including this compound, can undergo hydrolysis, where water molecules react with the ester linkages.

The hydrolysis of nitrate esters typically involves the cleavage of the O-NO₂ bond by water, yielding an alcohol and nitric acid. The rate of hydrolysis is influenced by factors such as temperature, pH, and the specific structure of the ester. While direct kinetic data for the hydrolysis of this compound is not extensively detailed in the provided snippets, studies on other pharmaceutical compounds highlight the principles of hydrolytic degradation. For instance, the hydrolysis of propacetamol (B1218958) hydrochloride was found to follow second-order kinetics and was temperature-dependent, with higher temperatures leading to faster degradation rates researchgate.net. It is reasonable to infer that this compound's hydrolytic stability would similarly be affected by temperature, with higher temperatures promoting faster hydrolysis. The presence of acidic or basic conditions could also influence the rate of hydrolysis.

Table 4.3: General Factors Influencing Hydrolytic Stability

| Factor | Effect on Hydrolysis Rate |

| Temperature | Increases with higher temp. |

| pH | Varies (can be catalyzed by acid/base) |

| Water Activity | Direct dependence |

| Ester Structure | Specific to the compound |

pH Dependence of Hydrolysis

Studies on other organic nitrates suggest that hydrolysis at low pH often follows a specific acid-catalyzed mechanism, where the proton transfer from the acid to the reactant precedes the rate-determining step, consistent with a unimolecular mechanism copernicus.org. This implies that as the acidity (lower pH) increases, the rate of hydrolysis for this compound would likely increase. Conversely, at higher pH (more alkaline conditions), different mechanisms, such as SN2 reactions, are believed to be more prevalent for organic nitrate hydrolysis copernicus.org. The precise quantitative relationship for this compound would require specific experimental data, but the general behavior of organic nitrates points to a clear pH dependency.

Products of Hydrolytic Cleavage

The hydrolytic cleavage of organic nitrates typically involves the breaking of the nitrate ester bond. For this compound, this process would yield propane-1,2,3-triol (B13761041) (glycerol) and nitric acid. The general mechanism involves the nitrate group being displaced by water, leading to the formation of the corresponding alcohol and nitric acid copernicus.org. Detailed research findings on the specific degradation products of this compound under various pH conditions are not extensively detailed in the provided search results, but the fundamental products of nitrate ester hydrolysis are well-established.

Oxidative Reactions and Radical Chemistry

This compound can participate in or be affected by oxidative processes and radical chemistry, particularly involving the nitrate radical (•NO₃) and reactive oxygen species (ROS).

Reactivity of the Nitrate Radical (•NO₃) in Solution

The nitrate radical (•NO₃) is a potent oxidant that reacts with a variety of organic compounds. Its reactivity is influenced by the solvent polarity and the nature of the substrate researchgate.netosti.govosti.govinl.gov. In solution, •NO₃ can undergo hydrogen-atom abstraction, particularly from alpha-hydroxy positions in alcohols, and addition reactions to unsaturated bonds researchgate.netosti.govosti.govinl.gov. The rate constants for these reactions are generally higher in less polar solvents due to increased radical diffusivity researchgate.netosti.govosti.govinl.gov. While direct studies on this compound's reaction with •NO₃ are not detailed, general trends indicate that organic nitrates can be susceptible to such oxidative attacks, potentially leading to their degradation or transformation. The •NO₃ radical is also known to react with organic compounds, leading to the formation of organic nitrates nih.gov.

Formation of Reactive Oxygen Species

Organic nitrates, in general, can be involved in the generation of reactive oxygen species (ROS) nih.govfrontiersin.orguci.edu. For instance, nitroglycerin (GTN) has been shown to directly stimulate ROS generation in vascular cells, contributing to nitrate tolerance nih.gov. Peroxyacetyl nitrate (PAN), another related compound, has been shown to induce apoptosis through the generation of ROS such as superoxide (B77818) and hydrogen peroxide nih.gov. While specific mechanisms for this compound are not detailed, its classification as an organic nitrate suggests a potential for involvement in ROS formation pathways, possibly contributing to oxidative stress under certain conditions nih.govfrontiersin.orguci.edu.

Influence of Environmental Factors on Chemical Stability (Non-Biological)

Environmental factors, particularly humidity and atmospheric conditions, can influence the chemical stability of this compound.

Effect of Humidity and Atmospheric Conditions

Studies on nitrocellulose-based propellants indicate that relative humidity can significantly affect the degradation rate of stabilizers, suggesting that moisture can accelerate decomposition processes researchgate.net. While this study focuses on propellants, the general principle applies to other nitrate-containing compounds, implying that increased humidity could potentially accelerate the degradation of this compound. Atmospheric conditions, such as the presence of oxidants like the nitrate radical (•NO₃) nih.gov or reactive oxygen species nih.govfrontiersin.orguci.edu, can also contribute to the breakdown of organic nitrates. The photolysis of •NO₃ in sunlight also plays a role in atmospheric chemistry nih.gov. Specific data on this compound's stability under varying atmospheric conditions, such as temperature or light exposure, is not detailed in the provided search results.

Theoretical and Computational Chemistry Investigations of Propatyl Nitrate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the electronic properties and energetics of molecules. These methods solve approximations of the Schrödinger equation to find the electronic wavefunction, from which numerous molecular properties can be derived.

The first step in most computational studies is to determine the most stable three-dimensional structure of a molecule, a process known as geometry optimization. For molecules with flexible bonds, like propatyl nitrate (B79036), this involves identifying the lowest energy conformation.

DFT methods, such as B3LYP and B3PW91, paired with basis sets like 6-31G(d) or 6-311+G(d,p), are commonly used to perform geometry optimizations on nitrate esters. researchgate.net For the analogous molecule PETN, these calculations have shown excellent agreement with experimental X-ray diffraction data, predicting bond lengths and angles to within 2.5% and 1.2%, respectively. researchgate.net The optimized geometry of PETN typically exhibits S4 molecular symmetry, where the four -CH₂ONO₂ arms are arranged tetrahedrally around a central carbon atom. researchgate.net A similar process for propatyl nitrate would involve rotating the bonds of the ethyl group and the three nitrooxymethyl groups to find the global energy minimum structure. Such calculations are essential for obtaining an accurate starting point for all other theoretical predictions.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. The most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). dergipark.org.tr The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. wikipedia.orgirjweb.com A small gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state. irjweb.com

For nitrate esters, the HOMO is typically located on the oxygen atoms of the nitrate groups, while the LUMO is centered on the nitrogen atoms and the N-O bonds. This distribution indicates that the -ONO₂ groups are the primary sites for electronic transitions and initial chemical reactions. Ab initio calculations on PETN have been used to determine its ionization potential and electron affinity, providing insight into its electronic characteristics. osti.gov

| Computational Method | Ionization Potential (eV) | Electron Affinity (eV) | Reference |

|---|---|---|---|

| B3LYP | 12.55 | 1.54 | osti.gov |

| CAM-B3LYP | 13.23 | 0.66 | osti.gov |

| ωB97XD | 13.31 | 0.72 | osti.gov |

| MP2 | 13.06 | 0.13 | osti.gov |

| CBS-QB3 | 12.80 | 0.94 | osti.gov |

The heat of formation (ΔHf) is one of the most important thermochemical properties of a compound, representing the net energy content stored in its chemical bonds. dtic.mil For energetic materials, a higher heat of formation often correlates with higher energy release upon decomposition. Computational methods provide a reliable way to predict ΔHf, especially for novel molecules that have not been synthesized. dtic.milresearchgate.net

DFT and semi-empirical methods like PM7 can be used to calculate gas-phase heats of formation. nih.gov These theoretical values can then be combined with calculated heats of sublimation to estimate the solid-state heat of formation. dtic.mil For PETN, numerous experimental and computational studies have determined its heat of formation, providing a consistent benchmark.

| Value (kJ/mol) | Value (kJ/kg) | Reference |

|---|---|---|

| -532.1 ± 3.3 | -1683 | dergipark.org.tr |

| -533.4 ± 2.9 | -1687 | nist.gov |

| -514.63 | -1628 | researchgate.net |

| -538.50 | -1703 | researchgate.net |

Molecular Dynamics Simulations of this compound Interactions

While quantum mechanics excels at describing the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of large ensembles of molecules over time. MD simulations model atoms as classical particles and use a force field to describe the potential energy of the system, allowing for the simulation of bulk properties, intermolecular interactions, and dynamic processes.

The interactions between molecules in a liquid or solid are governed by intermolecular forces. For polar molecules like this compound, these forces are a combination of long-range electrostatic interactions (due to the polar -ONO₂ groups) and short-range van der Waals forces. MD simulations of nitrate esters use specialized force fields that accurately represent these interactions. researchgate.net

These simulations can predict how this compound molecules would pack together in a condensed phase. Studies on other nitrate ester plasticizers have used MD to calculate properties like cohesive energy density and solubility parameters, which reflect the strength of non-bonded intermolecular forces. ijche.com These parameters are crucial for understanding the compatibility of this compound with other materials. The radial distribution function, another quantity derived from MD, can reveal the specific nature of intermolecular interactions, confirming, for example, the importance of van der Waals forces in the system. ijche.com

MD simulations are a powerful tool for investigating how a molecule interacts with its environment, such as a solvent or a polymer matrix. ijche.comtandfonline.com This is particularly relevant for applications where this compound might be mixed with other substances.

For instance, MD simulations have been used to study the migration of nitrate ester plasticizers (such as nitroglycerin and butanetriol trinitrate) into different polymer liners. tandfonline.com These simulations calculate diffusion coefficients to predict how easily the plasticizer molecules move through the polymer. The results show that compatibility is driven by factors like cohesive energy densities and interfacial tensions between the nitrate ester and the polymer. tandfonline.com Similar simulations could predict the solubility and diffusion of this compound in various solvents or its compatibility as a plasticizer in energetic formulations. Furthermore, reactive MD simulations using methods like Density Functional Tight Binding (DFTB) can model the initial chemical decomposition reactions of nitrate esters under various conditions, providing insight into their stability and reaction mechanisms when interacting with their surroundings. aip.orgscispace.comaip.org

Computational Studies on Reaction Pathways and Transition States

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These methods allow for the calculation of the geometries and energies of reactants, products, and the high-energy transition states that connect them. For nitrate esters, this is crucial for understanding their decomposition, which is central to their function and stability.

The thermal decomposition of nitrate esters is a primary area of computational investigation due to its importance for stability and performance. Studies on analogous compounds like nitroglycerin reveal that the initial and rate-determining step in the thermal decomposition is typically the homolytic cleavage of the RO-NO2 bond. uri.edu This unimolecular process results in the formation of an alkoxy radical and nitrogen dioxide (NO2).

DFT calculations have been used to explore multiple potential decomposition pathways for nitrate esters. researchgate.net Key investigated mechanisms include:

O-NO2 Bond Homolysis: This is consistently identified as a primary and often dominant initial step in the decomposition of compounds similar to this compound. uri.eduresearchgate.net

Intramolecular Elimination: Another possible, though often less favorable, pathway is the elimination of nitrous acid (HNO2).

Table 1: Calculated Activation Energies for Key Decomposition Pathways in Analogous Nitrate Esters Note: These values are derived from computational studies on nitroglycerin and serve as representative examples for the types of reactions this compound would likely undergo.

| Reaction Pathway | Description | Representative Activation Energy (kJ/mol) |

|---|---|---|

| O-NO2 Cleavage | Homolytic fission of the nitrate ester bond. | ~170 |

| α-H Abstraction | Hydrogen abstraction by NO2 from the carbon adjacent to the nitrate group. | ~124 |

| β-H Abstraction | Hydrogen abstraction by NO2 from the second carbon from the nitrate group. | ~105 |

A significant advantage of computational modeling is its ability to predict the array of molecules that result from decomposition. By simulating the fragmentation of the parent molecule and subsequent reactions of the intermediates, a detailed picture of the product distribution can be formed.

For nitrate esters, both experimental analysis and computational studies confirm a consistent set of small gaseous products resulting from thermal decomposition. nih.gov These primary products include:

Nitric oxide (NO)

Water (H2O)

Carbon monoxide (CO)

Formaldehyde (CH2O)

Oxygen (O2)

The formation of these products is the result of a cascade of reactions following the initial bond-breaking events. Alkoxy radicals formed during decomposition can undergo β-scission, leading to the formation of aldehydes and other radical fragments. uri.edu The nitrogen dioxide initially formed is a key oxidizing agent that reacts with these organic fragments. nih.gov Computational analysis using methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to investigate the excited states of these small molecule byproducts, which is useful for their spectroscopic identification. nih.gov

Table 2: Common Decomposition Products of Nitrate Esters Identified Through Experimental and Computational Analysis

| Product | Chemical Formula | Role/Formation Pathway |

|---|---|---|

| Nitrogen Dioxide | NO2 | Initial product of O-NO2 bond cleavage; acts as an oxidizer and catalyst. |

| Nitric Oxide | NO | Formed from the reduction of NO2. |

| Water | H2O | A final product of the oxidation of the hydrocarbon backbone. |

| Carbon Monoxide | CO | Product of incomplete oxidation of the carbon backbone. |

| Carbon Dioxide | CO2 | Product of complete oxidation of the carbon backbone. |

| Formaldehyde | CH2O | Formed via β-scission of intermediate alkoxy radicals. |

Development of Predictive Models for Chemical Behavior

Beyond elucidating specific reaction mechanisms, computational chemistry is pivotal in developing broader predictive models for the behavior of energetic materials like this compound. These models aim to correlate molecular structure with macroscopic properties such as stability, sensitivity to impact, and energy output, which is crucial for designing safer and more effective materials. llnl.govnih.gov

The development of these models often relies on machine learning techniques and Quantitative Structure-Property Relationships (QSPR). umd.edumdpi.com The process involves:

Descriptor Generation: A large number of molecular descriptors are calculated for a set of known energetic materials. These can range from simple properties like elemental composition and molecular weight to more complex quantum chemical parameters like bond dissociation energies and electronic properties. umd.edu

Model Training: Machine learning algorithms, such as kernel ridge regression or neural networks, are trained on this dataset to find mathematical relationships between the molecular descriptors and the experimental property of interest (e.g., impact sensitivity). nih.govumd.edu

Model Validation: The model's predictive power is tested on a separate set of molecules that were not used in the initial training. llnl.gov

For energetic materials, these models can predict key performance and safety parameters without the need for hazardous and costly experiments. nih.govresearchgate.net For a molecule like this compound, such models could predict its density, heat of formation, detonation velocity, and sensitivity based solely on its molecular structure. umd.edu This predictive capability accelerates the screening of new candidate materials and provides insights into the chemical features that govern stability and performance. nih.gov

Table 3: Examples of Molecular Descriptors Used in Predictive Models for Energetic Materials

| Descriptor Type | Examples | Predicted Property |

|---|---|---|

| Constitutional | Molecular Weight, Atom Counts (C, H, N, O), Bond Counts | Heat of Formation, Density |

| Topological | Connectivity Indices, Shape Indices | Impact Sensitivity |

| Quantum-Mechanical | Dipole Moment, HOMO/LUMO Energies, Bond Dissociation Energies | Detonation Velocity, Stability |

| Spatial | Volume Occupation Matrix, Heat Contribution Matrix | Crystal Density, Enthalpy |

Environmental Fate and Abiotic Transformation of Nitrates General and Specific to Organic Esters

Occurrence and Distribution of Nitrate (B79036) Species in Abiotic Environmental Compartments

The distribution of nitrate species in the environment is widespread, stemming from both natural and anthropogenic sources. While the nitrogen cycle naturally produces nitrates, human activities, such as agriculture and wastewater discharge, have significantly increased their concentration in various environmental compartments. encyclopedie-environnement.orgepa.gov

Inorganic nitrate is a common contaminant of both groundwater and surface water. Agricultural runoff containing fertilizers and animal manure is a primary source. ewg.org The U.S. Environmental Protection Agency (EPA) has set a maximum contaminant level (MCL) for nitrate in drinking water at 10 mg/L as nitrate-nitrogen (NO₃-N) to protect against health risks. nih.govrsc.org However, studies have shown that elevated levels, sometimes indicating human-caused contamination, are present in the drinking water supplies for millions of people. ewg.org Natural levels of nitrate in surface water are typically low (less than 1 mg/L), but concentrations in wastewater treatment plant effluents can be as high as 30 mg/L. epa.gov

Specific monitoring data for propatyl nitrate in environmental water systems is not widely available. However, as a pharmaceutical compound, its potential pathway into the aquatic environment is primarily through wastewater. nih.gov Incompletely metabolized drugs can be excreted and enter municipal sewer systems. Standard wastewater treatment processes may not completely remove such specialized organic molecules, leading to their potential release into surface waters. The PubChem database notes that this compound is classified as "Harmful to aquatic life with long lasting effects," suggesting that its presence in water systems is a concern. nih.gov

Table 1: Reported Nitrate Concentrations in Various Water Systems

| Water System Type | Typical Natural Concentration (as NO₃) | Concentration Indicating Contamination (as NO₃-N) | U.S. EPA Maximum Contaminant Level (as NO₃-N) | Source(s) |

| Groundwater | Low | > 3 mg/L | 10 mg/L | ewg.orgnih.gov |

| Surface Water | < 1 mg/L | Variable | 10 mg/L | epa.gov |

| Rural Drinking Water (India) | Average ~45.7 - 66.6 mg/L | - | - | nih.gov |

| European Groundwater | Average ~17.5 mg/L | - | - | nih.gov |

The mobility of nitrates in terrestrial and aquatic systems is significantly influenced by sorption processes. Inorganic nitrate ions (NO₃⁻) are highly soluble and generally exhibit weak retention in soils, making them prone to leaching into groundwater. encyclopedie-environnement.orgepa.gov However, the sorption capacity can be influenced by soil properties.

The presence of organic matter in soil can increase nitrate sorption. nih.gov Studies have shown a proportionate increase in the maximum specific nitrate adsorption capacity with higher soil organic matter content. nih.gov For organic nitrates like this compound, the organic portion of the molecule is expected to play a significant role in its sorption behavior. The alkyl structure of this compound would likely increase its affinity for the organic carbon fraction in soil and sediments compared to the inorganic nitrate ion. This process, known as partitioning, could lead to greater retention in soils and sediments rich in organic matter, potentially reducing its immediate leaching into water systems but creating a reservoir for future release. While specific studies on this compound were not found, research on other organic compounds shows that soil organic matter is a key factor in their sequestration. researchgate.net

Abiotic Degradation Pathways in Aquatic and Terrestrial Environments

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For organic nitrates, key abiotic pathways include photolysis, chemical reduction, and oxidation. nih.gov These processes are critical in determining the persistence and ultimate fate of this compound in the environment.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from sunlight. pharmaguideline.com This pathway is a significant degradation route for many organic compounds present in sunlit surface waters. researchgate.net Organic nitrates are known to be susceptible to photolysis, which can cleave the O-NO₂ bond and potentially recycle nitrogen oxides into the atmosphere or lead to further reactions in the water. copernicus.org

This compound, with its three nitrooxy functional groups, is expected to be susceptible to photolytic degradation. Exposure to sunlight in aqueous environments could initiate the breakdown of the molecule, leading to the formation of various degradation products. The rate and extent of this degradation would depend on factors such as water clarity, depth, and the intensity of solar radiation. researchgate.net The process involves the absorption of photons, which can lead to the formation of free radicals and subsequent reactions. pharmaguideline.com

Chemical reduction and oxidation are fundamental abiotic transformation pathways in the environment. In anoxic (oxygen-deficient) environments, such as saturated soils, sediments, and some groundwater zones, nitrate can undergo abiotic reduction. This process can be facilitated by reduced iron minerals (Fe(II)), which can act as an electron source for nitrate reduction. nih.govpsu.edu

As an organic nitrate, this compound could be subject to similar reductive processes. The nitrate functional groups could be reduced under anoxic conditions, leading to the transformation of the parent compound. Conversely, in oxic environments, oxidation can be a key degradation pathway. Potent oxidizing agents, such as hydroxyl radicals (•OH), are photochemically produced in natural waters and can react with a wide range of organic compounds. The alkyl backbone of this compound would be susceptible to attack by these reactive oxygen species. Furthermore, nitrate radicals (NO₃•), which are important oxidants in the atmosphere, especially at night, can also initiate the oxidation of organic compounds. copernicus.org Such oxidative processes would break down the this compound molecule into smaller, potentially more biodegradable, compounds.

Persistence and Environmental Half-Life Studies

However, its classification as "Harmful to aquatic life with long lasting effects" implies a degree of persistence and ecotoxicity in the aquatic environment. nih.gov The actual environmental half-life of this compound would be a composite result of the rates of all relevant degradation processes, including photolysis, chemical reduction/oxidation, and any potential biodegradation. In a pharmacological context, this compound is noted to have a longer half-life than some traditional nitrates, though this physiological persistence does not directly translate to environmental stability. patsnap.com For comparison, other volatile organic nitrites have been shown to have very short biological half-lives, on the order of minutes, but this is due to rapid metabolism in the body and not necessarily indicative of environmental degradation rates. nih.gov Without specific studies, the persistence of this compound in soil and water remains unquantified, but its chemical structure as a poly-nitrated organic ester suggests it would be susceptible to the abiotic degradation pathways discussed.

Estimation of Environmental Longevity

The environmental persistence of organic nitrate esters is determined by their susceptibility to various degradation pathways. The primary mechanism for the decomposition of nitrate esters is the cleavage of the O-NO2 bond. nih.gov This process can be initiated by factors such as heat and moisture. nih.gov In atmospheric conditions, organic nitrates can have long lifetimes, allowing them to be transported over long distances from their sources. copernicus.org This transport capability allows them to act as reservoirs for nitrogen oxides (NOx), which can be released far from the original point of emission, contributing to air quality issues on a regional scale. copernicus.org

Factors Influencing Environmental Degradation Rates

Several factors influence the rate at which organic nitrate esters degrade in the environment. These include chemical structure, temperature, presence of moisture, and exposure to light.

Chemical Structure: The stability of the O-NO2 bond is a key determinant of a nitrate ester's reactivity. The presence of other functional groups in the molecule can influence this stability. For example, the nitrate group has a deactivating effect on adjacent carbon atoms, which can slow down certain degradation reactions like aqueous-phase OH oxidation. copernicus.org

Hydrolysis: The presence of water can lead to the hydrolysis of the nitrate group, a process that can be a significant degradation pathway for some organic nitrates. nih.gov The rate of hydrolysis can be influenced by the compound's solubility in water and the pH of the surrounding environment.

Photolysis: In the atmosphere, direct photolysis (degradation by sunlight) is a potential pathway for the breakdown of organic nitrates, leading to the release of NOx. copernicus.org

Thermal Decomposition: As energetic materials, nitrate esters can undergo thermal decomposition, which involves the breaking of the O-NO2 bond and the subsequent release of NO2 gas. nih.gov This process is highly exothermic. nih.gov While this is a primary concern for the stability and storage of propellants, it also plays a role in their environmental degradation under elevated temperatures. nih.gov

Stabilizers: To counteract their inherent instability, stabilizers are often added to nitrate ester formulations. nih.gov These stabilizers work by scavenging reactive species that catalyze the decomposition of the nitrate ester, thereby slowing down the degradation rate. nih.gov The depletion of these stabilizers over time can lead to an acceleration of the decomposition process. nih.gov

The following table summarizes the key factors influencing the degradation of organic nitrate esters:

| Factor | Influence on Degradation Rate | Description |

| Chemical Structure | Intrinsic | The stability of the O-NO2 bond and the presence of other functional groups affect reactivity. copernicus.org |

| Hydrolysis | Environmental | Degradation in the presence of water, influenced by solubility and pH. nih.gov |

| Photolysis | Environmental | Breakdown by sunlight, a significant pathway in the atmosphere. copernicus.org |

| Temperature | Environmental | Higher temperatures can accelerate thermal decomposition. nih.gov |

| Stabilizers | Formulation | Additives that slow the decomposition process by scavenging reactive intermediates. nih.gov |

Transport Phenomena in Geochemical Systems

The movement of this compound and other organic nitrate esters through the environment is governed by its physical and chemical properties in relation to the geochemical systems it encounters. The primary transport phenomena include leaching through soil into groundwater, runoff into surface waters, and volatilization into the atmosphere.

Leaching and Runoff Characteristics

Compounds with higher water solubility and lower soil adsorption coefficients (Koc) are more likely to be mobile in soil and be transported with water flow, leading to potential groundwater contamination. Conversely, compounds that strongly adsorb to soil organic matter will be less mobile and more likely to remain in the upper soil layers or be transported with eroded soil particles in runoff. The functional groups present in organic nitrate esters will play a significant role in determining these properties.

Volatilization from Surfaces

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the gaseous phase. For organic nitrate esters, this is a key process for their entry into the atmosphere from soil or water surfaces. The rate of volatilization is influenced by the compound's vapor pressure, its water solubility (Henry's Law constant), temperature, and environmental factors such as wind speed and soil moisture content.

Organic nitrates, due to their role in atmospheric chemistry, are known to be transported in the gas phase. copernicus.org Their relatively long atmospheric lifetimes suggest that once volatilized, they can persist and be transported over significant distances. copernicus.org This atmospheric transport is a critical aspect of their environmental distribution, allowing them to act as a source of NOx in remote areas. copernicus.org

Non Pharmacological Research and Industrial Applications of Propatyl Nitrate

Applications in Energetic Materials and Propellant Chemistry

The chemical structure of propatyl nitrate (B79036), characterized by its nitrate ester functionalities, suggests potential applications in energetic materials. While specific large-scale uses as a primary explosive or propellant component are not extensively detailed in readily available literature, nitrate esters, in general, are a significant class of compounds in this domain.

Role as an Explosive or Propellant Component

Nitrate esters, as a class, are well-established energetic materials due to the presence of the nitro (-ONO₂) group, which provides a high oxygen content and contributes to rapid decomposition and energy release. Compounds like nitroglycerin and pentaerythritol (B129877) tetranitrate (PETN) are prominent examples used in propellants and explosives nih.gov. Propatyl nitrate, being a nitrate ester, shares the fundamental chemical features that make such compounds energetic. Its potential role would likely be as a component in formulations rather than a standalone explosive, similar to other nitrate esters used in propellants nih.govcopperheadchemical.com. Research into novel high-nitrogen energetic materials often explores variations of nitrate ester structures to achieve specific performance characteristics, such as controlled burning rates or reduced sensitivity nih.govosti.govwiley-vch.de. However, direct evidence of this compound being a primary ingredient in current military or commercial energetic formulations is limited in the reviewed literature.

Stability and Compatibility in Energetic Formulations

The stability and compatibility of energetic materials are critical for their safe handling, storage, and reliable performance. Nitrate esters, in general, are known for their inherent chemical instability, undergoing decomposition reactions that can be accelerated by factors such as temperature, moisture, and incompatible materials nih.govat.uaresearchgate.netnih.gov. Stabilizers are often incorporated into propellant formulations to inhibit or slow down these decomposition processes and to react with degradation products like nitrogen oxides nih.govat.ua.

The compatibility of this compound with other components in an energetic formulation (e.g., binders, oxidizers, other energetic ingredients) would be a key consideration for its potential use. While specific compatibility studies for this compound are not detailed, general principles for nitrate esters apply. These compounds can be sensitive to shock and friction, though this sensitivity can often be mitigated by additives nih.gov. The presence of multiple nitrate ester groups in molecules like this compound (C₆H₁₁N₃O₉) could influence its energetic performance and stability profile compared to simpler nitrate esters nih.govwikipedia.org. Research in this area often focuses on developing formulations that balance energy output with safety and longevity, which would necessitate thorough compatibility testing for any new energetic ingredient wiley-vch.de.

Use as Chemical Intermediates in Organic Synthesis

This compound can serve as a precursor or intermediate in the synthesis of various organic compounds. The nitrate ester group can be a reactive site, allowing for further chemical transformations.

Derivatization for New Chemical Entities

The nitrate ester functionality can be modified or utilized to introduce other chemical groups, leading to the synthesis of novel molecules. For instance, organic nitrates are a versatile class of compounds that can be derivatized to explore new chemical entities with potentially different properties. The synthesis of new nitrate derivatives from existing compounds is a common strategy in medicinal chemistry and materials science nih.govgoogle.comresearchgate.net. While specific examples of this compound being used to synthesize entirely new classes of compounds are not widely documented, its structure, with multiple nitrate ester groups, makes it a candidate for such transformations. For example, research into nitrate derivatives of natural products has explored modifications of hydroxyl groups to nitrate esters to create novel vasodilatory agents nih.gov.

Role in Multi-Step Synthetic Schemes

This compound, or compounds with similar nitrate ester functionalities, can be incorporated into multi-step synthetic pathways. The chemical industry often utilizes such intermediates to build more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals ontosight.ai. The nitrate group itself can be a leaving group or participate in reactions that lead to the formation of new carbon-carbon or carbon-heteroatom bonds. For example, iron(III) nitrate has been used as a catalyst and a source of nitrate ions in organic synthesis for reactions like the radical cyclization of β,γ-unsaturated oximes researchgate.net. While this refers to iron(III) nitrate as a reagent, it highlights the role of nitrate species in facilitating organic transformations. The synthesis of complex molecules often involves numerous steps, and intermediates like this compound could potentially be employed in specific stages to introduce or modify functional groups.

Role in Analytical Standards and Method Development

In analytical chemistry, pure compounds are essential as standards for calibrating instruments and validating analytical methods. While this compound is not explicitly listed as a common analytical standard in the provided search results, its availability as a pure chemical compound means it could potentially be used in this capacity.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are routinely used to identify and quantify chemical substances google.comgoogleapis.com. For method development, particularly for detecting or quantifying related organic nitrates or energetic materials, a pure sample of this compound would be necessary as a reference standard. This would allow researchers to establish retention times, mass spectra, and calibration curves for its detection. Furthermore, analytical methods are crucial for assessing the stability and aging of energetic materials, including nitrate esters researchgate.netnih.govresearchgate.net. Techniques like thermal analysis, chromatography, and spectroscopy are employed to monitor degradation products and changes in composition over time. If this compound were to be used in any industrial or research context where its presence or degradation needed to be monitored, it would serve as a key analytical target.

Q & A

Basic Research Questions

Q. What are the established analytical methods for quantifying Propatyl nitrate in biological samples, and how can researchers validate these methods?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) for quantification. Validate methods via calibration curves, recovery tests (spiked samples), and inter-day/intra-day precision assessments. Ensure signal standardization to eliminate non-biological variability, as per IRIS guidelines for data transparency .

Q. How should researchers design in vitro studies to assess this compound’s cytotoxic effects while minimizing confounding factors?

- Methodological Answer : Select cell lines with documented sensitivity to nitrates (e.g., endothelial cells). Include solvent controls (e.g., dimethyl sulfoxide) to isolate solvent toxicity. Use sufficient sample sizes (n ≥ 3 replicates) and pre-test for cytotoxicity thresholds. Report raw data (e.g., viability assays) with density analysis for blots, avoiding reliance on author interpretations .

Q. What protocols ensure this compound’s stability during experimental administration?

- Methodological Answer : Store this compound in inert, light-protected containers at controlled temperatures (e.g., –20°C). Validate stability via periodic spectroscopic analysis (e.g., UV-Vis) to detect degradation products. For in vivo studies, use vehicle solutions that prevent chemical interaction (e.g., saline with stabilizers) and document administration routes (e.g., oral gavage) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between in vivo and in vitro studies on this compound’s metabolic pathways?

- Methodological Answer : Conduct cross-species pharmacokinetic modeling to compare metabolic rates. Use isotopic tracing (e.g., ¹⁵N-labeled this compound) in vitro and validate findings via in vivo microdialysis. Apply Bayesian statistics to assess consistency across models, prioritizing studies with rigorous exposure characterization and outcome ascertainment .

Q. What strategies address low statistical power in longitudinal studies investigating this compound’s chronic effects?

- Methodological Answer : Calculate sample size a priori using power analysis (α = 0.05, β = 0.2) based on pilot data. Stratify cohorts by susceptibility factors (e.g., age, genetic polymorphisms). Incorporate interim analyses to adjust for attrition. Use mixed-effects models to account for repeated measures and missing data .

Q. How can computational and experimental methods elucidate this compound’s molecular interactions with cellular receptors?

- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference with transcriptomic data (e.g., RNA-seq) to identify downstream signaling pathways affected by receptor engagement .

Q. What frameworks guide the integration of this compound’s environmental fate data into human health risk assessments?

- Methodological Answer : Apply the PICOT framework to structure research questions:

- P opulation: Human subpopulations with high nitrate exposure.

- I ntervention: this compound dose-response relationships.

- C omparison: Endogenous nitrate metabolism.

- O utcome: Biomarkers of oxidative stress or vascular dysfunction.

- T ime: Longitudinal monitoring over 6–12 months.